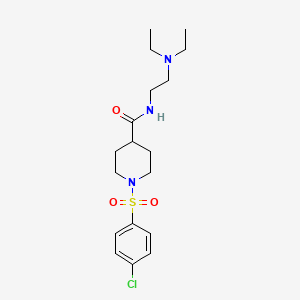
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a diethylaminoethyl group, making it a unique molecule with interesting chemical properties.
准备方法
The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the diethylaminoethyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the 4-chlorophenylsulfonyl group can be done using sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)piperidine-4-carboxamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-((4-bromophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
生物活性
The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide , also known by its CAS number 1351599-30-8, is a synthetic piperidine derivative that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₉ClN₂O₃S
- Molecular Weight: 320.83 g/mol
- CAS Number: 1351599-30-8
The compound features a piperidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its biological activity.
Biological Activity Overview
- Antibacterial Activity
-
Enzyme Inhibition
- It exhibits potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
- A study reported IC50 values for several derivatives of similar compounds, highlighting their effectiveness as AChE inhibitors .
- Anticancer Properties
- Hypoglycemic Effects
Study 1: Antibacterial Screening
In a comprehensive study conducted by Aziz-ur-Rehman et al., various synthesized compounds bearing the piperidine nucleus were evaluated for their antibacterial properties. The results indicated that compounds similar to this compound exhibited strong activity against Salmonella typhi (IC50 = 0.63 µg/mL) and moderate activity against other strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of this class of compounds revealed that several derivatives showed strong AChE inhibitory activity, with some achieving IC50 values as low as 2.14 µM. This suggests that the compound could be a viable candidate for further development in treating neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity | Target | IC50 Value |
|---|---|---|
| Antibacterial | Salmonella typhi | 0.63 µg/mL |
| Bacillus subtilis | Moderate | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.14 µM |
| Urease | Strong | |
| Anticancer | Tumor Cell Proliferation | Potentially effective |
| Hypoglycemic | Glucose Metabolism | Under investigation |
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3S/c1-3-21(4-2)14-11-20-18(23)15-9-12-22(13-10-15)26(24,25)17-7-5-16(19)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSHDRJFZFRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














